1-benzyl-N-[2-(3-methoxyphenyl)ethyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
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Overview
Description
1-benzyl-N-[2-(3-methoxyphenyl)ethyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a naphthyridine core, which is a bicyclic structure containing nitrogen atoms, making it an interesting subject for research in medicinal chemistry and organic synthesis.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound may have potential as a probe or tool for studying biological processes, particularly those involving nitrogen-containing heterocycles.
Medicine: Research may explore its potential as a therapeutic agent, given its structural similarity to known bioactive compounds.
Industry: It could be used in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
Target of Action
The primary targets of this compound are the α1D and α1A adrenoceptors . These receptors are part of the G protein-coupled receptor family and play crucial roles in various physiological processes, including smooth muscle contraction and neurotransmitter release.
Mode of Action
This compound exhibits high subtype-selectivity to both α1D and α1A adrenoceptors . It interacts with these receptors, leading to a series of intracellular events.
Result of Action
The compound has been reported to exhibit significant cell viability inhibition and apoptotic induction in the BPH-1 cell line . This suggests that it may have potential therapeutic effects in conditions like benign prostatic hyperplasia. These effects were found to be α1-independent, indicating that the compound may have multiple targets or modes of action .
Preparation Methods
The synthesis of 1-benzyl-N-[2-(3-methoxyphenyl)ethyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzyl group: This step often involves nucleophilic substitution reactions.
Attachment of the 3-methoxyphenethyl group: This can be done through various coupling reactions, such as Suzuki or Heck coupling.
Formation of the carboxamide group: This step typically involves amidation reactions using suitable amines and carboxylic acid derivatives.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-benzyl-N-[2-(3-methoxyphenyl)ethyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Coupling Reactions: Reactions such as Suzuki or Heck coupling can be used to introduce various substituents onto the aromatic rings.
Common reagents and conditions used in these reactions include organic solvents, catalysts (such as palladium or copper), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
1-benzyl-N-[2-(3-methoxyphenyl)ethyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can be compared with other similar compounds, such as:
1-benzyl-3-(benzyloxy)-N-(3-methoxyphenethyl)-1H-pyrazole-4-carboxamide: This compound has a pyrazole core instead of a naphthyridine core, which may result in different chemical and biological properties.
1-benzyl-4-piperidone: This compound features a piperidone core and is used as an intermediate in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its specific structure, which combines a naphthyridine core with benzyl and methoxyphenethyl groups, potentially leading to unique chemical reactivity and biological activity.
Properties
IUPAC Name |
1-benzyl-N-[2-(3-methoxyphenyl)ethyl]-2-oxo-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-31-21-11-5-9-18(15-21)12-14-27-24(29)22-16-20-10-6-13-26-23(20)28(25(22)30)17-19-7-3-2-4-8-19/h2-11,13,15-16H,12,14,17H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNMLGMOHWDGAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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